Cas no 1504087-85-7 (2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid)

2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid structure
1504087-85-7 structure
商品名:2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid
CAS番号:1504087-85-7
MF:C11H13N3O2
メガワット:219.239822149277
CID:6586898
PubChem ID:65829616

2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • AKOS015171018
    • 1504087-85-7
    • EN300-1868535
    • 2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid
    • インチ: 1S/C11H13N3O2/c1-14-10-5-3-2-4-7(10)9(13-14)6-8(12)11(15)16/h2-5,8H,6,12H2,1H3,(H,15,16)
    • InChIKey: BZVCFZMTXUKVPT-UHFFFAOYSA-N
    • ほほえんだ: OC(C(CC1C2C=CC=CC=2N(C)N=1)N)=O

計算された属性

  • せいみつぶんしりょう: 219.100776666g/mol
  • どういたいしつりょう: 219.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 272
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.1Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.7

2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1868535-0.1g
2-amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid
1504087-85-7
0.1g
$1244.0 2023-06-01
Enamine
EN300-1868535-5.0g
2-amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid
1504087-85-7
5g
$4102.0 2023-06-01
Enamine
EN300-1868535-1.0g
2-amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid
1504087-85-7
1g
$1414.0 2023-06-01
Enamine
EN300-1868535-0.25g
2-amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid
1504087-85-7
0.25g
$1300.0 2023-06-01
Enamine
EN300-1868535-2.5g
2-amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid
1504087-85-7
2.5g
$2771.0 2023-06-01
Enamine
EN300-1868535-10.0g
2-amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid
1504087-85-7
10g
$6082.0 2023-06-01
Enamine
EN300-1868535-0.5g
2-amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid
1504087-85-7
0.5g
$1357.0 2023-06-01
Enamine
EN300-1868535-0.05g
2-amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid
1504087-85-7
0.05g
$1188.0 2023-06-01

2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid 関連文献

2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acidに関する追加情報

Introduction to 2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid (CAS No. 1504087-85-7)

2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1504087-85-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and biotechnology. This compound belongs to the class of amino acids derivatives, characterized by its unique structural framework that integrates an amino group, a carboxylic acid moiety, and a substituted indazole ring. The presence of these functional groups not only imparts distinct chemical properties but also opens up a wide array of potential applications in drug development and biochemical studies.

The molecular structure of 2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid consists of a propanoic acid backbone modified at the third carbon position with a 1-methyl-1H-indazol-3-yl group. This substitution pattern is particularly noteworthy as it introduces a heterocyclic aromatic system, which is known for its role in modulating biological pathways and interactions. The indazole moiety, in particular, has been extensively studied for its pharmacological significance, with derivatives thereof exhibiting activities ranging from antimicrobial to anticancer properties.

In recent years, there has been a surge in research focused on identifying novel scaffolds that can serve as leads for the development of therapeutic agents. 2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid has emerged as a promising candidate due to its structural complexity and the potential for further chemical modifications. The compound’s ability to interact with biological targets at multiple levels makes it an attractive molecule for medicinal chemists seeking to design drugs with enhanced efficacy and reduced side effects.

One of the most compelling aspects of this compound is its versatility in drug design. The combination of an amino acid derivative with an indazole ring provides a rich chemical space for structure-based drug design (SBDD) and computationally guided molecular docking studies. These approaches have become indispensable tools in modern drug discovery, allowing researchers to predict binding affinities and optimize lead compounds before they enter preclinical testing. The structural features of 2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid make it an excellent candidate for such studies, particularly when targeting enzymes or receptors involved in metabolic disorders and inflammatory diseases.

Current research endeavors are increasingly focusing on harnessing natural product-inspired scaffolds to develop next-generation therapeutics. The indazole core, found in 2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid, is one such scaffold that has shown promise in various preclinical models. Studies have demonstrated that indazole derivatives can modulate key signaling pathways associated with diseases such as cancer, neurodegeneration, and autoimmune disorders. By integrating this motif into a propanoic acid derivative, researchers aim to enhance bioavailability and improve pharmacokinetic profiles, thereby increasing the likelihood of clinical success.

The synthesis of 2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid presents both challenges and opportunities for synthetic chemists. The introduction of the indazole ring requires multi-step reactions that often involve sophisticated coupling techniques and protecting group strategies. However, advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like this one with high precision and yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly instrumental in facilitating the assembly of the indazole moiety onto the propanoic acid backbone.

In addition to its pharmaceutical applications, 2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid holds potential in biochemical research as a tool compound for studying enzyme mechanisms and protein-ligand interactions. Its unique structural features allow it to serve as a probe for understanding how specific residues within enzymes or receptors contribute to function. Such insights are critical for designing inhibitors or activators with high selectivity and potency.

The growing interest in 2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid is also reflected in the expanding body of literature on its derivatives. Researchers are exploring modifications to both the indazole ring and the propanoic acid moiety to fine-tune their pharmacological properties. For instance, substituting different alkyl or aryl groups at the amino or carboxylic positions can significantly alter binding affinities and metabolic stability. These modifications are often guided by high-throughput screening (HTS) data or computationally derived hypotheses about optimal pharmacophores.

One particularly exciting area of investigation involves using 2-Amino-3-(1-methyl-lH-indazol-l -yl)propanoic acid as a precursor for more complex drug candidates. By leveraging its structural framework, researchers can develop molecules with enhanced target engagement and improved pharmacokinetic profiles. For example, conjugating this compound with other bioactive moieties could lead to bispecific antibodies or targeted prodrugs that offer new therapeutic strategies against challenging diseases.

The role of computational chemistry in optimizing 2-Amino-l -methyl-l H -indazol -l -yl)propanoic acid derivatives cannot be overstated. Molecular modeling techniques have enabled researchers to predict how different structural modifications will affect binding affinity, solubility, and other critical parameters early in the drug discovery process. This approach has significantly reduced the time and cost associated with developing new drugs by allowing rapid screening of virtual libraries before synthesizing physical samples.

In conclusion, 2 -Amino - 3 - ( l -methyl - l H -indazol - 3 - yl ) propanoic acid ( CAS No . 1504087 -85 -7 ) represents a fascinating compound with broad applications across pharmaceutical research , biochemical studies ,and synthetic chemistry . Its unique structural features , combined with its versatility as a scaffold , make it an invaluable asset for developing novel therapeutics targeting various diseases . As research continues to uncover new biological functions associated with indazole derivatives ,the potential uses for this compound are likely to expand even further .

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